2,4-Difluorobenzoic Acid-d3
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Overview
Description
2,4-Difluorobenzoic Acid-d3 is a deuterium-labeled analogue of 2,4-Difluorobenzoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 2,4-Difluorobenzoic Acid enhances its utility in various analytical and research applications .
Mechanism of Action
Target of Action
2,4-Difluorobenzoic Acid-d3 is a deuterium-labeled form of 2,4-Difluorobenzoic Acid It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence how the drug interacts with its targets and the resulting changes.
Biochemical Pathways
The use of deuterium in drug molecules can provide valuable insights into the drug’s metabolic pathways .
Pharmacokinetics
The use of deuterium in drug molecules can influence their pharmacokinetic profiles . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the drug’s mechanism of action and its effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of deuterium-labeled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Difluorobenzoic Acid-d3 typically involves the deuteration of 2,4-Difluorobenzoic Acid. One common method includes the use of deuterated reagents in the synthesis process. For instance, 2,4-dinitrotoluene can be used as a starting material, which undergoes oxidation and fluorination to yield 2,4-Difluorobenzoic Acid. This compound is then subjected to deuteration to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2,4-Difluorobenzoic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to track the fate of molecules in complex reactions.
Biology: Employed in metabolic studies to understand the pathways and interactions of biomolecules.
Medicine: Utilized in pharmacokinetic studies to analyze drug metabolism and distribution.
Industry: Applied in quality control and analytical chemistry to ensure the accuracy and precision of measurements
Comparison with Similar Compounds
- 2,4-Difluorobenzoic Acid
- 3,4-Difluorobenzoic Acid
- 2,5-Difluorobenzoic Acid
- 2,6-Difluorobenzoic Acid
Comparison: 2,4-Difluorobenzoic Acid-d3 is unique due to the presence of deuterium, which enhances its stability and utility in research applications. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in analytical studies. The deuterium labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
2,3,5-trideuterio-4,6-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIFYEWYWYAN-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)F)[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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